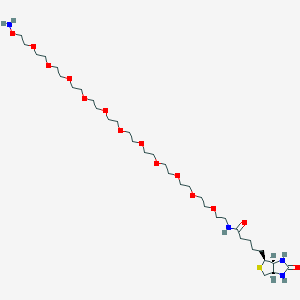

Biotin-PEG11-oxyamine

Description

Properties

Molecular Formula |

C34H66N4O14S |

|---|---|

Molecular Weight |

787.0 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C34H66N4O14S/c35-52-28-27-51-26-25-50-24-23-49-22-21-48-20-19-47-18-17-46-16-15-45-14-13-44-12-11-43-10-9-42-8-7-41-6-5-36-32(39)4-2-1-3-31-33-30(29-53-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1 |

InChI Key |

DQCJVVUQLZCPAO-PHDGFQFKSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Biotin-PEG11-oxyamine HCl salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG11-oxyamine: Properties and Applications

For researchers, scientists, and professionals in drug development, Biotin-PEG11-oxyamine is a valuable bioconjugation reagent. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in glycoprotein (B1211001) labeling, and visualizations to illustrate its mechanism of action and experimental workflow.

Core Concepts: A Bifunctional Linker for Targeted Biotinylation

This compound is a heterobifunctional crosslinker composed of three key components: a biotin (B1667282) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive oxyamine group. This molecular architecture enables the specific and covalent attachment of biotin to molecules containing an aldehyde or ketone group.

The biotin group serves as a high-affinity tag for detection, purification, or targeting, leveraging its strong and specific interaction with avidin (B1170675) and streptavidin proteins. The oxyamine group provides a chemoselective handle for conjugation. It reacts with aldehydes and ketones under mild conditions to form a stable oxime bond.[1]

The inclusion of an 11-unit PEG spacer is a critical feature. This hydrophilic chain enhances the aqueous solubility of the entire molecule, mitigating the aggregation issues often associated with hydrophobic biotinylation reagents.[2][3] Furthermore, the long spacer arm minimizes steric hindrance, allowing for more efficient binding of the biotin tag to avidin or streptavidin.

Chemical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound. It is important to note that slight variations may exist between different commercial suppliers.

| Property | Value | Reference |

| Molecular Formula | C34H66N4O14S | [4] |

| Molecular Weight | ~787 g/mol | [4] |

| Purity | >95% | [5] |

| Appearance | White to off-white solid | N/A |

| Solubility | Water, DCM, DMF | [5] |

| Storage Conditions | -20°C, protected from moisture | [4][5] |

| Reactive Group | Oxyamine (-ONH2) | [1] |

| Reacts With | Aldehydes and Ketones | [1] |

Signaling Pathway and Reaction Mechanism

The biotinylation of a glycoprotein using this compound is a two-step process. First, the carbohydrate moieties of the glycoprotein are oxidized using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄). This reaction cleaves the vicinal diols present in the sugar residues to generate reactive aldehyde groups. In the second step, the oxyamine group of this compound nucleophilically attacks the newly formed aldehyde, resulting in the formation of a stable oxime linkage.

Experimental Protocols: Glycoprotein Biotinylation

This section provides a detailed methodology for the biotinylation of glycoproteins using this compound. This protocol is adapted from a general procedure for alkoxyamine-biotin reagents and is directly applicable.[6]

Materials Required:

-

Glycoprotein to be labeled

-

This compound

-

Sodium periodate (NaIO₄)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Coupling Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

Reaction Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., desalting spin column or size-exclusion chromatography)

-

Spectrophotometer

Experimental Procedure:

-

Preparation of Glycoprotein:

-

Dissolve the glycoprotein in the Coupling Buffer at a concentration of 1-5 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) as they can interfere with the reaction.

-

-

Oxidation of Glycoprotein:

-

Prepare a fresh 100 mM stock solution of sodium periodate in water.

-

Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. For selective oxidation of sialic acids, use a final concentration of 1 mM and incubate on ice for 30 minutes in the dark. For general carbohydrate oxidation, use 10 mM and incubate at room temperature for 1-2 hours in the dark.[6]

-

Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM and incubating for 10 minutes.

-

Remove excess sodium periodate and byproducts by buffer exchange into the Coupling Buffer using a desalting column.

-

-

Preparation of this compound Solution:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[6]

-

-

Biotinylation Reaction:

-

Add the this compound stock solution to the oxidized glycoprotein solution. A 20-50 fold molar excess of the biotin reagent over the glycoprotein is a good starting point, but the optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of Biotinylated Glycoprotein:

-

Remove unreacted this compound by buffer exchange using a desalting column or dialysis against the desired storage buffer (e.g., PBS).

-

-

Characterization of Biotinylation:

-

The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

-

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the biotinylation of a glycoprotein with this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various applications:

-

Targeted Drug Delivery: Biotinylated antibodies or other targeting ligands can be used to deliver drugs specifically to cancer cells that overexpress biotin receptors.[7]

-

Immunoassays: The high affinity of the biotin-avidin interaction is widely exploited in ELISA, Western blotting, and immunohistochemistry for signal amplification and enhanced detection sensitivity.

-

Cell Surface Labeling: this compound can be used to label cell surface glycoproteins for studies on cellular trafficking and internalization.

-

Affinity Purification: The biotin tag allows for the efficient isolation and purification of target molecules using avidin or streptavidin-conjugated resins.

-

PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

References

- 1. Biotin-dPEG®₁₁-oxyamine. HCl - Amerigo Scientific [amerigoscientific.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. This compound HCl salt | BroadPharm [broadpharm.com]

- 5. Biotin-PEG3-oxyamine HCl salt, 1786206-22-1 | BroadPharm [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Biotin oxyamine PEG | AxisPharm [axispharm.com]

An In-Depth Technical Guide to the Mechanism and Application of Biotin-PEG11-oxyamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and practical applications of Biotin-PEG11-oxyamine hydrochloride, a versatile bioconjugation reagent. It is designed to furnish researchers, scientists, and drug development professionals with the detailed technical information necessary for its effective use in experimental and developmental settings.

Core Mechanism of Action

This compound hydrochloride is a trifunctional molecule comprising three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive oxyamine group. The utility of this reagent lies in the distinct roles of each of these components, which together enable the chemoselective labeling of target molecules and their subsequent detection or purification.

-

Biotin: This water-soluble vitamin (B7) exhibits an exceptionally strong and highly specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin.[1][2] The dissociation constant (Kd) for this interaction is approximately 10⁻¹⁵ M, making it one of the strongest known biological interactions.[3][4] This robust binding is rapid and resistant to extremes of pH, temperature, and denaturing agents, forming the basis for numerous detection and purification applications.[1][5]

-

PEG11 Spacer: The polyethylene glycol spacer consists of 11 repeating ethylene (B1197577) glycol units, conferring a hydrophilic character to the molecule.[6] This is crucial as biotin itself is poorly water-soluble. The PEG linker improves the aqueous solubility of the entire reagent and the resulting biotinylated molecule, which helps to prevent aggregation and non-specific hydrophobic interactions.[6][7] The extended spacer also mitigates potential steric hindrance between the biotin and the target molecule, allowing for efficient binding of the biotin moiety to avidin or streptavidin.[8]

-

Oxyamine Hydrochloride: The oxyamine group (-ONH₂) is a highly reactive nucleophile that chemoselectively ligates with aldehydes and ketones to form a stable oxime bond.[6][9] This reaction is the covalent conjugation component of the reagent's mechanism. The hydrochloride salt form enhances the stability and solubility of the oxyamine group. The oxime linkage is more stable than a hydrazone bond, particularly at physiological pH, and does not require a reduction step to stabilize it.[6][10]

The overall mechanism can be visualized as a two-stage process:

-

Covalent Conjugation: The oxyamine group of this compound hydrochloride reacts with an aldehyde or ketone on a target molecule (e.g., a glycoprotein (B1211001), polysaccharide, or a molecule functionalized with a carbonyl group) to form a stable oxime bond.

-

Detection/Purification: The biotin moiety of the now-conjugated molecule can be recognized and bound by avidin or streptavidin, which can be immobilized on a solid support (for purification) or conjugated to a reporter molecule (for detection).

Quantitative Data

The efficiency of the oxime ligation reaction is influenced by several factors, including pH and the presence of catalysts. The following tables summarize key quantitative data related to the biotin-avidin interaction and the kinetics of oxime ligation.

Table 1: Biotin-Avidin Interaction Properties

| Parameter | Value | Reference(s) |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | [3][4] |

| Stoichiometry | 4 biotin molecules per avidin/streptavidin tetramer | [1] |

| Bond Type | Non-covalent | [1] |

| Stability | High resistance to pH, temperature, and denaturants | [1][5] |

Table 2: Representative Reaction Kinetics of Oxime Ligation

| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference(s) |

| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (B41778) (100 mM) | 7.0 | 8.2 | [2] |

| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 10.3 | [3] |

| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | 27.0 | [3] |

| Citral | Aminooxy-dansyl | m-Phenylenediamine (500 mM) | 7.3 | >100 | [3] |

| Protein PEGylation (model) | Aminooxy-functionalized PEG | None | 7.0 | (baseline) | [9] |

| Protein PEGylation (model) | Aminooxy-functionalized PEG | Aniline | 7.0 | 20-fold faster than uncatalyzed | [9][11] |

| Protein PEGylation (model) | Aminooxy-functionalized PEG | p-Phenylenediamine | 7.0 | 120-fold faster than uncatalyzed | [9][11] |

Experimental Protocols

The following are detailed methodologies for the biotinylation of glycoproteins using this compound hydrochloride, a common application.

Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation

This protocol describes the creation of reactive aldehyde groups on sialic acid residues of glycoproteins.

Materials:

-

Glycoprotein of interest (2 mg/mL in a primary amine-free buffer, e.g., PBS, pH 7.4)

-

Sodium meta-periodate (NaIO₄) solution (20 mM in water, freshly prepared and protected from light)

-

Glycerol (B35011) (100 mM in water)

-

Desalting column or dialysis cassette

Procedure:

-

To 1 mL of the glycoprotein solution, add 1 mL of the 20 mM sodium meta-periodate solution (final concentration of 10 mM).

-

Incubate the reaction for 30 minutes at room temperature in the dark.

-

Quench the reaction by adding 100 µL of the 100 mM glycerol solution and incubate for 5 minutes at room temperature.

-

Remove excess periodate and byproducts by passing the solution through a desalting column or by dialysis against the coupling buffer.

Oxime Ligation with this compound Hydrochloride

This protocol details the reaction of the generated aldehydes with this compound hydrochloride.

Materials:

-

Oxidized glycoprotein from step 3.1

-

This compound hydrochloride

-

Coupling Buffer (0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4)

-

Aniline solution (1 M in DMSO, optional catalyst)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare a 50 mM stock solution of this compound hydrochloride in an appropriate solvent like DMSO or water.

-

To the oxidized glycoprotein solution, add the this compound hydrochloride stock solution to a final concentration of 1-5 mM.

-

(Optional) If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM. The use of a catalyst can significantly accelerate the reaction at neutral pH.[2][11]

-

Incubate the reaction for 2-4 hours at room temperature. The reaction time may need to be optimized depending on the glycoprotein and the use of a catalyst.

-

Remove excess, unreacted this compound hydrochloride using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Purification of Biotinylated Glycoproteins

This protocol describes the enrichment of biotinylated glycoproteins using streptavidin-agarose beads.

Materials:

-

Biotinylated glycoprotein solution from step 3.2

-

Streptavidin-agarose beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing free biotin)

Procedure:

-

Equilibrate the streptavidin-agarose beads with the Binding/Wash Buffer.

-

Add the biotinylated glycoprotein solution to the equilibrated beads and incubate for 1 hour at room temperature with gentle mixing.

-

Wash the beads extensively with the Binding/Wash Buffer to remove non-biotinylated proteins.

-

Elute the biotinylated glycoproteins from the beads using the Elution Buffer. Alternatively, for downstream applications like mass spectrometry, on-bead digestion can be performed.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Aniline-catalyzed oxime ligation mechanism.

Caption: Experimental workflow for glycoprotein biotinylation.

Caption: Biotin-streptavidin high-affinity interaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

The Strategic Advantage of PEG11 Spacers in Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, in the order of 10⁻¹⁴ to 10⁻¹⁵ M) provides a versatile tool for detection, purification, and immobilization of biomolecules. However, the efficiency and efficacy of biotin-based assays can be significantly hampered by steric hindrance, reduced solubility, and non-specific binding. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer arm between the biotin moiety and the target molecule has emerged as a critical innovation to overcome these challenges. This technical guide provides a comprehensive overview of the role of the PEG11 spacer in biotinylation, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design and execution.

The Core Function of the PEG Spacer

A PEG spacer is a flexible, hydrophilic chain of repeating ethylene (B1197577) glycol units. In the context of biotinylation, it serves several key functions:

-

Reduced Steric Hindrance: The biotin-binding pocket of avidin and streptavidin is located below the protein surface. A spacer arm physically extends the biotin moiety away from the surface of the labeled molecule, minimizing steric clashes and facilitating more efficient binding to avidin or streptavidin. Longer spacers, such as PEG11, are particularly effective in this regard.

-

Increased Hydrophilicity and Solubility: PEG is highly soluble in aqueous solutions. Attaching a PEG spacer to a biotinylated molecule increases its overall hydrophilicity, which can prevent aggregation and precipitation of the conjugate, a common issue when working with hydrophobic proteins or peptides.

-

Minimized Non-Specific Binding: The hydrophilic nature of the PEG chain creates a hydration shell around the biotinylated molecule. This "stealth" effect reduces non-specific hydrophobic and ionic interactions with other proteins and surfaces, leading to lower background signals and improved assay sensitivity.

-

Enhanced Stability and Biocompatibility: PEGylation is a well-established method to improve the in vivo stability and reduce the immunogenicity of therapeutic molecules. The inclusion of a PEG spacer in biotinylation reagents can contribute to these favorable pharmacokinetic properties in drug delivery applications.

Quantitative Data Presentation: The Impact of Spacer Length

The length of the PEG spacer is a critical parameter that can influence the binding kinetics and overall performance of a biotinylated molecule. While a direct head-to-head comparison of a wide range of PEG spacer lengths in a single study is not always available, the existing literature provides valuable insights into the general trends.

| Spacer Type | Spacer Length (Angstroms) | Observation | Reference |

| No Spacer (NHS-Biotin) | 13.5 | Can lead to significant steric hindrance, especially with bulky target molecules. | [1] |

| Short Spacer (e.g., PEG2) | ~20.1 | Offers some reduction in steric hindrance compared to no spacer. | [2] |

| PEG11 Spacer | ~50 | Provides a significant extension to overcome steric hindrance in most applications, offering a good balance between length and flexibility. | [3] |

| Long Spacer (e.g., PEG12) | ~55.9 | Generally provides a high degree of flexibility and reduction of steric hindrance. However, excessively long and flexible spacers can sometimes lead to reduced binding efficiency in specific contexts. | [4] |

| Parameter | Short Spacer (e.g., PEG2, PEG4) | Long Spacer (e.g., PEG6, PEG12) | Key Takeaway | Reference |

| IC50 (Inhibitory Concentration 50%) | Lower IC50 values observed in some studies, suggesting tighter binding in certain contexts. | Higher IC50 values in the same studies, indicating a potential slight decrease in binding affinity with very long spacers. | The optimal spacer length can be application-dependent, and a balance needs to be struck. | [5] |

| Serum Stability | Generally good stability. | A trend of increased serum stability was observed with increasing spacer length up to PEG6. | Longer PEG spacers can enhance the stability of the biotinylated molecule in biological fluids. | [5] |

| Hydrophilicity (logD) | Less hydrophilic. | Increased hydrophilicity with increasing spacer length. | Longer PEG spacers improve the water solubility of the conjugate. | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are detailed protocols for common biotinylation and downstream applications, adapted for the use of a PEG11 spacer.

Protocol 1: Protein Biotinylation using NHS-PEG11-Biotin

This protocol describes the biotinylation of a protein with primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester-activated PEG11-biotin reagent.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

NHS-PEG11-Biotin

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

-

Desalting column or dialysis cassette

Procedure:

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEG11-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the NHS-PEG11-Biotin solution to your protein solution.

-

Note: The optimal molar ratio may need to be determined empirically and can be influenced by the protein concentration and the number of available primary amines.[6]

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[7]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Cell Surface Biotinylation using Sulfo-NHS-PEG11-Biotin

This protocol is for labeling proteins on the surface of living cells using a water-soluble and membrane-impermeable Sulfo-NHS-ester-activated PEG11-biotin.

Materials:

-

Adherent or suspension cells

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Sulfo-NHS-PEG11-Biotin

-

Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[8]

-

Biotinylation Reaction: Resuspend or cover the cells with a solution of Sulfo-NHS-PEG11-Biotin (typically 0.5-1 mg/mL in ice-cold PBS, pH 8.0). Incubate for 30 minutes on ice with gentle agitation.[8]

-

Quenching: Remove the biotinylation solution and wash the cells once with the quenching buffer. Incubate the cells with fresh quenching buffer for 10-15 minutes on ice to ensure all unreacted biotin is quenched.

-

Washing: Wash the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors. The biotinylated cell surface proteins are now in the lysate and ready for downstream applications.

Protocol 3: HABA Assay for Determining the Degree of Biotinylation

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin incorporated into a protein.

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (purified from free biotin)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

-

Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Blank Measurement: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin).[9]

-

Sample Measurement: Add a known volume of your biotinylated protein sample to the HABA/Avidin solution, mix well, and incubate for a few minutes. Measure the absorbance at 500 nm again (A₅₀₀ of HABA/Avidin/Biotin Sample).[9]

-

Calculation: The decrease in absorbance is proportional to the amount of biotin in your sample. The moles of biotin per mole of protein can be calculated using the following formula and the extinction coefficient of the HABA-avidin complex provided by the manufacturer.[9]

Moles of biotin/mole of protein = (ΔA₅₀₀ / ε) / (protein concentration in M)

Mandatory Visualizations

Logical Relationship of PEG Spacer Advantages

Caption: Advantages of the PEG11 spacer in overcoming common biotinylation challenges.

Experimental Workflow: Immunoprecipitation of a Biotin-PEG11 Labeled Protein

Caption: Workflow for immunoprecipitation using a Biotin-PEG11 labeled protein.

Signaling Pathway: Proximity Labeling of the EGFR Interactome

Proximity labeling techniques, such as those using engineered ascorbate (B8700270) peroxidase (APEX), can be employed to map the protein interaction landscape of a target protein like the Epidermal Growth Factor Receptor (EGFR). In this workflow, a biotin-PEG11-phenol substrate can be used, which is converted by APEX into a reactive phenoxyl radical that covalently labels nearby proteins with the biotin-PEG11 moiety.

Caption: EGFR interactome mapping using APEX-mediated proximity labeling with a Biotin-PEG11 probe.

Conclusion

The strategic incorporation of a PEG11 spacer in biotinylation reagents offers a powerful solution to common challenges in biotin-based applications. By providing a flexible, hydrophilic linker of sufficient length, the PEG11 spacer effectively minimizes steric hindrance, enhances solubility, and reduces non-specific binding. These advantages translate to improved assay sensitivity, reliability, and reproducibility. The detailed protocols and visual workflows provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to successfully implement biotin-PEG11 technology in their work, ultimately accelerating discovery and innovation.

References

- 1. Development and optimization of an in-house heterologous ELISA for detection of prednisolone drug in enzyme conjugates using spacers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of different length spacers containing enzyme conjugate on functional parameters of progesterone ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.sangon.com [store.sangon.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. biorxiv.org [biorxiv.org]

Biotin-PEG11-oxyamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Biotin-PEG11-oxyamine, a critical reagent in bioconjugation and drug development. Understanding these properties is paramount for ensuring the successful design and execution of experiments, as well as for the long-term integrity of labeled molecules.

Core Properties of this compound

This compound is a biotinylation reagent characterized by a biotin (B1667282) moiety, a discrete polyethylene (B3416737) glycol (dPEG®) spacer of 11 PEG units, and a terminal oxyamine group. This structure confers unique properties that are highly advantageous in bioconjugation applications. The dPEG® linker, in particular, plays a crucial role in its solubility and performance. It is an amphiphilic molecule, possessing both hydrophilic and hydrophobic properties, which allows it to be soluble in a range of solvents.[1][2]

The primary application of this reagent is the biotinylation of molecules containing aldehyde or ketone groups, such as glycoproteins whose carbohydrate portions have been oxidized.[3] The oxyamine group reacts with these carbonyls to form a stable oxime bond.[3] This bond is more stable than the hydrazone bond formed by alternative reagents and does not necessitate a subsequent reduction step for stabilization.[3][4]

Solubility Characteristics

The solubility of this compound is a key feature, largely attributed to its hydrophilic dPEG® spacer.[5][6][7] This enhanced water solubility helps to prevent the aggregation of labeled proteins and reduces non-specific binding that can occur with more hydrophobic linkers.[1][2][3][4]

| Solvent/System | Solubility Profile | Key Considerations |

| Water/Aqueous Buffers | Excellent | Can be dissolved directly for conjugation reactions, minimizing the need for organic co-solvents that may be detrimental to sensitive biomolecules.[1][2][4] |

| Organic Solvents | Soluble | Documented solubility in methylene (B1212753) chloride, dimethylacetamide (DMAC), and dimethyl sulfoxide (B87167) (DMSO).[1][4] |

Note: Specific quantitative solubility data (e.g., mg/mL) is not publicly available from manufacturers. It is recommended to perform small-scale solubility tests for specific buffer systems and concentrations.

Stability Profile and Storage Recommendations

Proper handling and storage are critical for maintaining the stability and reactivity of this compound. The molecule is hygroscopic and should be protected from moisture to prevent degradation and maintain its solid, easy-to-handle form.[2][4]

| Condition | Recommendation | Rationale |

| Long-Term Storage | -20°C, desiccated.[1][2][6] | To minimize degradation over time. |

| Handling | Allow the vial to equilibrate to room temperature before opening.[2][4][8] | To prevent condensation of moisture inside the vial. |

| Minimize exposure to air; store under an inert atmosphere (e.g., argon or nitrogen).[2][4] | The compound is hygroscopic and can become tacky and difficult to handle upon exposure to moisture.[2][4] | |

| Shipping | Typically shipped at ambient temperature.[6] | Short-term exposure to ambient temperatures does not appear to compromise the product's integrity. |

| Stock Solutions | Prepare in a dry, water-miscible solvent (e.g., DMF or DMSO).[8] | To ensure the stability of the reactive maleimide (B117702) group. |

| Store stock solutions capped under an inert gas at 4°C.[8] | With proper handling, stock solutions can be stable for up to three months.[8] For aqueous solutions, it is recommended to freeze them when not in use and use them within a few days.[2][4] |

Experimental Protocols and Workflows

While specific experimental protocols for determining solubility and stability are not detailed in publicly available literature, a general workflow for utilizing this compound in a biotinylation reaction can be described.

General Biotinylation Workflow

The following diagram illustrates the typical steps involved in labeling a target molecule, such as a glycoprotein, with this compound.

Caption: General workflow for biotinylating a target molecule using this compound.

Chemical Reaction

The core of the biotinylation process is the reaction between the oxyamine group of the reagent and an aldehyde or ketone on the target molecule.

Caption: Reaction of this compound with an aldehyde to form a stable oxime bond.

Summary and Conclusion

This compound offers significant advantages for researchers due to its excellent water solubility and the formation of stable oxime bonds. Its amphiphilic nature, conferred by the dPEG® spacer, allows for versatility in solvent choice and minimizes issues of aggregation and non-specific binding often associated with more hydrophobic biotinylation reagents. Adherence to recommended storage and handling protocols is essential to ensure the long-term stability and reactivity of this reagent. While quantitative data on solubility and degradation kinetics are not widely published, the qualitative information provided by manufacturers underscores its utility and stability for a wide range of bioconjugation applications.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 3. Biotin-dPEG®₁₁-oxyamine. HCl - Amerigo Scientific [amerigoscientific.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. This compound HCl salt - Creative Biolabs [creative-biolabs.com]

- 6. This compound HCl salt | BroadPharm [broadpharm.com]

- 7. This compound HCl Datasheet DC Chemicals [dcchemicals.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

Biotin-PEG11-oxyamine molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG11-oxyamine is a specialized biotinylation reagent designed for the selective labeling of molecules containing aldehyde or ketone functional groups. Its principal application lies in the field of glycobiology, where it is used to tag and subsequently study, isolate, or track glycoproteins, particularly on the surface of living cells.

The molecule consists of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (with 11 PEG units) to enhance water solubility and minimize steric hindrance, and a terminal oxyamine group that reacts specifically with aldehydes and ketones to form a stable oxime bond.[1][2] This specific reactivity allows for the targeted labeling of glycans after mild oxidation, providing a powerful tool for investigating the cellular surfaceome and the role of glycosylation in various biological processes, including cell signaling, cancer progression, and immune responses.[3][4][5]

Physicochemical Properties

There are observed discrepancies in the reported molecular weight and chemical formula for this compound, which likely stem from whether the compound is supplied as the hydrochloride (HCl) salt or the free amine. Users should consult their specific supplier's technical data sheet for precise values. Below is a summary of representative data.

| Property | Value (HCl Salt) | Value (Free Amine/Alternative Salt) | Source |

| Chemical Formula | C₃₄H₆₇ClN₄O₁₄S | C₃₄H₆₆N₄O₁₄S | [6], MedKoo Biosciences; BroadPharm[7] |

| Molecular Weight | 823.43 g/mol | 787 g/mol | [6], MedKoo Biosciences; BroadPharm[7] |

| Spacer Arm Length | 44.9 Å (38 atoms) | Not Specified | [1][2] |

| Purity | >97% | >95% | BroadPharm[7]; Creative Biolabs[8] |

| Storage Temperature | -20°C | -20°C | BroadPharm[7]; Creative Biolabs[8] |

| Solubility | Aqueous buffers, DMSO, DMF | Water, DCM, DMF | [1][2], BroadPharm |

Experimental Protocols

The following is a detailed protocol for the biotinylation of cell surface glycoproteins using a method adaptable for this compound, based on Periodate-Activated Ligation (PAL).[9]

Materials

-

Cells of interest in suspension or adherent culture

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium periodate (B1199274) (NaIO₄)

-

This compound

-

Aniline (B41778) (optional, as a catalyst)[9]

-

Quenching solution (e.g., 1 mM glycerol (B35011) or glycine (B1666218) in PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-conjugated beads (for enrichment)

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure

-

Cell Preparation:

-

Harvest cells and wash twice with ice-cold PBS to remove any residual media.

-

Resuspend cells in ice-cold PBS at a concentration of 1-10 x 10⁶ cells/mL.

-

-

Periodate Oxidation:

-

To the cell suspension, add a freshly prepared solution of sodium periodate to a final concentration of 1 mM.

-

Incubate on ice for 30 minutes in the dark. This step oxidizes the sialic acid residues on cell surface glycoproteins to generate aldehyde groups.[9]

-

-

Quenching:

-

Stop the oxidation reaction by adding a quenching solution to a final concentration of 1 mM.

-

Incubate on ice for 10 minutes.

-

Wash the cells three times with ice-cold PBS to remove any residual periodate and quenching solution.

-

-

Biotinylation Reaction:

-

Resuspend the oxidized cells in PBS (pH 6.7 for optimal oxime ligation).[9]

-

Add this compound to a final concentration of 100-250 µM.[9]

-

(Optional) For enhanced reaction kinetics, aniline can be added as a catalyst to a final concentration of 10 mM.[9]

-

Incubate at 4°C for 90 minutes with gentle rotation.[9]

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove unreacted this compound.

-

-

Cell Lysis and Protein Enrichment:

-

Lyse the biotinylated cells using an appropriate lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Incubate the supernatant with streptavidin-conjugated beads to capture the biotinylated glycoproteins.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Downstream Analysis:

-

Elute the captured glycoproteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

-

The eluted proteins are now ready for downstream analysis, such as Western blotting or mass spectrometry.

-

Signaling Pathways and Applications

The labeling of cell surface glycoproteins with this compound is a critical step in understanding their role in various signaling pathways. Altered glycosylation is a hallmark of many diseases, including cancer.[4][5]

For example, aberrant glycosylation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), can impact ligand binding, receptor dimerization, and downstream signaling cascades that regulate cell proliferation, survival, and migration.[5] By using this compound to label and enrich cell surface glycoproteins, researchers can identify and quantify changes in the glycosylation patterns of specific signaling receptors in healthy versus diseased states.

This methodology can be applied to:

-

Cancer Research: Identify cancer-specific cell surface glycoproteins as potential biomarkers for diagnosis and targeted therapies.[3][4]

-

Immunology: Study the role of glycosylation in immune cell recognition, activation, and signaling.

-

Neuroscience: Investigate the impact of glycosylation on neuronal development, synaptic function, and neurodegenerative diseases.

Diagrams

Experimental Workflow for Cell Surface Glycoprotein Labeling

Caption: Workflow for labeling and enrichment of cell surface glycoproteins.

Logical Relationship of this compound Application

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Biotin oxyamine PEG | AxisPharm [axispharm.com]

- 4. Targeting Glycans and Heavily Glycosylated Proteins for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in Protein Glycosylation in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound HCl salt | BroadPharm [broadpharm.com]

- 8. This compound HCl salt - Creative Biolabs [creative-biolabs.com]

- 9. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Biomolecule Labeling with Biotin-PEG11-oxyamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Biotin-PEG11-oxyamine, a versatile reagent for the targeted biotinylation of biomolecules. This document details the core principles of its reactivity, its key applications, and provides structured data and experimental protocols to aid in the successful implementation of this technology in your research and development workflows.

Introduction to this compound

This compound is a specialized biotinylation reagent designed for the chemoselective labeling of biomolecules containing aldehyde or ketone functionalities. It features three key components:

-

A Biotin (B1667282) Moiety: This provides a high-affinity binding site for streptavidin and its analogs, enabling robust detection, purification, and immobilization of labeled biomolecules.

-

An 11-Unit Polyethylene Glycol (PEG) Spacer: This hydrophilic linker arm enhances the water solubility of the reagent and the resulting biotinylated molecule, mitigating issues of aggregation and precipitation often associated with hydrophobic linkers.[1][2] The PEG spacer also extends the biotin moiety away from the surface of the biomolecule, minimizing steric hindrance and improving its accessibility for binding to streptavidin.[3][4]

-

An Oxyamine Functional Group (-ONH2): This terminal group reacts specifically and efficiently with aldehydes and ketones to form stable oxime linkages.[1][4] This targeted reactivity allows for the precise labeling of biomolecules at sites where these carbonyl groups are present or have been introduced.

The unique combination of these components makes this compound a powerful tool for a variety of applications, particularly in the field of glycobiology for the labeling of glycoproteins.[1][4]

Core Properties and Specifications

Quantitative data for this compound and related compounds are summarized below. These specifications are critical for calculating reaction stoichiometry and understanding the physical characteristics of the reagent.

| Property | Value | Source(s) |

| Molecular Weight | ~823.43 g/mol | [1] |

| Chemical Formula | C₃₄H₆₇ClN₄O₁₄S | [1] |

| Purity | >95% | [1] |

| Spacer Arm Length | 38 atoms (44.9 Å) | [1] |

| Solubility | Water, DMSO, DMF | [1][4] |

| Storage | -20°C, desiccated | [1][4] |

| Reactive Group | Oxyamine (-ONH₂) | [1] |

| Target Functional Group | Aldehydes, Ketones | [1] |

Mechanism of Action: Oxime Ligation

The labeling reaction with this compound is based on the principle of oxime ligation, a highly chemoselective reaction between an oxyamine and an aldehyde or ketone.[1][5] This reaction proceeds efficiently under mild aqueous conditions and results in the formation of a stable oxime bond.[1] A key advantage of the oxime linkage is its greater stability compared to hydrazone bonds, which are formed from the reaction of hydrazides with carbonyls.[1]

References

Methodological & Application

Application Notes and Protocols for Cell Surface Biotinylation using Biotin-PEG11-oxyamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the selective biotinylation of cell surface glycoproteins using Biotin-PEG11-oxyamine. This method is a powerful tool for identifying and quantifying cell surface proteins, studying protein trafficking, and discovering potential drug targets and biomarkers.

Introduction

Cell surface proteins play a critical role in cellular functions such as signaling, adhesion, and transport. The ability to specifically label and isolate these proteins is essential for understanding their biological roles and for therapeutic development. This compound is a highly effective reagent for this purpose. It contains an oxyamine group that specifically reacts with aldehyde groups, which can be generated on cell surface glycoproteins through mild oxidation of their carbohydrate moieties. The long, hydrophilic PEG11 linker enhances water solubility, reduces steric hindrance for subsequent detection with streptavidin, and minimizes non-specific binding.[1]

The process involves two key steps:

-

Oxidation: Mild treatment of live cells with sodium meta-periodate (NaIO₄) selectively oxidizes the cis-diol groups in sialic acid residues of glycoproteins, generating reactive aldehyde groups.[2]

-

Ligation: The oxyamine group of this compound reacts with the newly formed aldehydes to create a stable oxime bond, effectively biotinylating the cell surface glycoproteins.[3][4]

This method offers high specificity for glycoproteins and is performed on intact cells, ensuring that only surface-exposed proteins are labeled.

Data Presentation: Quantitative Parameters

The efficiency of cell surface biotinylation is dependent on several key experimental parameters. The following tables summarize the recommended ranges and optimal conditions for each step of the protocol.

Table 1: Periodate Oxidation Parameters

| Parameter | Recommended Range | Optimal Condition | Notes |

| Sodium meta-periodate (NaIO₄) Concentration | 1 - 10 mM | 1 mM | For selective oxidation of sialic acids. Higher concentrations may oxidize other sugar residues.[5] |

| Incubation Temperature | 4°C - Room Temperature | 4°C (on ice) | Minimizes membrane internalization and cellular damage. |

| Incubation Time | 15 - 30 minutes | 20 minutes | Longer incubation times may lead to loss of cell viability. |

| pH | 5.5 - 7.4 | 7.4 (PBS) | Physiological pH helps maintain cell integrity. |

| Light Conditions | Protect from light | Protect from light | Sodium meta-periodate is light-sensitive.[5] |

Table 2: this compound Ligation Parameters

| Parameter | Recommended Range | Optimal Condition | Notes |

| This compound Concentration | 100 µM - 2 mM | 250 µM - 1 mM | The optimal concentration should be determined empirically for each cell type and experimental goal. |

| Incubation Temperature | 4°C - Room Temperature | 4°C (on ice) | Minimizes endocytosis of labeled proteins. |

| Incubation Time | 30 - 90 minutes | 60 minutes | Longer incubation may increase labeling efficiency but also risks internalization. |

| pH | 6.5 - 7.5 | 7.4 (PBS) | Optimal for oxime bond formation. |

| Catalyst (optional) | 1 - 10 mM Aniline (B41778) | 10 mM Aniline | Aniline can significantly accelerate the rate of oxime ligation.[2] |

Experimental Protocols

This section provides detailed step-by-step methodologies for cell surface biotinylation, subsequent cell lysis, and enrichment of biotinylated proteins.

Protocol 1: Cell Surface Biotinylation

Materials:

-

Cells in culture (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Sodium meta-periodate (NaIO₄)

-

This compound

-

Quenching Solution (e.g., 100 mM Glycine in PBS), ice-cold

-

Aniline (optional)

Procedure:

-

Cell Preparation:

-

For adherent cells, grow to 80-90% confluency. For suspension cells, collect a sufficient number of cells.

-

Place the cell culture plate or tube on ice.

-

Gently wash the cells twice with ice-cold PBS to remove any residual media.

-

-

Periodate Oxidation:

-

Prepare a fresh 2 mM solution of NaIO₄ in ice-cold PBS. Protect from light.

-

For a final concentration of 1 mM, add an equal volume of the 2 mM NaIO₄ solution to the cells in PBS.

-

Incubate on ice for 20 minutes in the dark.

-

Gently wash the cells three times with ice-cold PBS to remove excess periodate.

-

-

This compound Ligation:

-

Prepare a solution of this compound in ice-cold PBS at the desired final concentration (e.g., 500 µM). If using aniline as a catalyst, add it to this solution (e.g., 10 mM final concentration).

-

Add the this compound solution to the cells.

-

Incubate on ice for 60 minutes with gentle rocking.

-

-

Quenching:

-

Remove the biotinylation solution.

-

Wash the cells three times with ice-cold Quenching Solution to stop the reaction and remove excess biotin (B1667282) reagent.

-

Wash the cells once more with ice-cold PBS.

-

-

Proceed to Cell Lysis: The biotinylated cells are now ready for lysis and downstream applications.

Protocol 2: Cell Lysis and Protein Extraction

Materials:

-

Biotinylated cells from Protocol 1

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors

-

Cell scraper (for adherent cells)

-

Microcentrifuge

Procedure:

-

Add ice-cold Lysis Buffer to the biotinylated cells.

-

For adherent cells, use a cell scraper to detach the cells.

-

Incubate the cell lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Enrichment of Biotinylated Proteins

Materials:

-

Cell lysate from Protocol 2

-

Streptavidin-conjugated beads (e.g., Streptavidin-Agarose or Magnetic Beads)

-

Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer containing a reducing agent)

Procedure:

-

Equilibrate the streptavidin beads by washing them twice with Lysis Buffer.

-

Add the desired amount of cell lysate to the equilibrated beads.

-

Incubate for 2-4 hours at 4°C on a rotator to allow for binding of biotinylated proteins.

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Remove the supernatant (this is the unbound fraction).

-

Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

-

After the final wash, remove all supernatant.

-

To elute the bound proteins, add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes.

-

Pellet the beads and collect the supernatant containing the enriched biotinylated proteins.

-

The enriched protein sample is now ready for downstream analysis such as Western blotting or mass spectrometry.

Diagrams

Below are diagrams illustrating the chemical mechanism and the experimental workflow.

References

- 1. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. punchout.mesoscale.com [punchout.mesoscale.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Revolutionizing Targeted Drug Delivery: Applications and Protocols for Biotin-PEG11-oxyamine

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted therapeutics, the precision and efficacy of drug delivery systems are paramount. Biotin-PEG11-oxyamine is emerging as a powerful bifunctional linker, offering a versatile platform for the development of highly targeted drug conjugates. This application note provides detailed insights and experimental protocols for researchers, scientists, and drug development professionals engaged in the creation of next-generation targeted therapies.

Introduction to this compound

This compound is a unique molecule composed of three key functional components:

-

A Biotin (B1667282) Moiety: This vitamin H derivative serves as a high-affinity targeting ligand for the biotin receptor (Sodium-Dependent Multivitamin Transporter, SMVT), which is frequently overexpressed on the surface of various cancer cells, including those of the breast, ovaries, lungs, and colon.[1][2] This targeted approach enhances the selective delivery of cytotoxic agents to tumor tissues while minimizing off-target toxicity.[1][2]

-

A Polyethylene Glycol (PEG) Spacer (PEG11): The 11-unit PEG linker is hydrophilic, which significantly increases the aqueous solubility of the conjugate and reduces non-specific binding.[3] Furthermore, the PEG spacer extends the circulation half-life of the therapeutic agent by shielding it from the reticuloendothelial system.

-

An Oxyamine Group (-ONH2): This reactive group readily and specifically forms a stable oxime bond with carbonyl groups (aldehydes and ketones).[3] This bio-orthogonal reaction is highly efficient and can be performed under mild conditions, making it ideal for conjugating sensitive biomolecules like antibodies and drugs.

These features make this compound an excellent candidate for various targeted drug delivery strategies, including antibody-drug conjugates (ADCs), targeted nanoparticles, and pre-targeting systems.

Application 1: Site-Specific Antibody-Drug Conjugates (ADCs)

One of the most promising applications of this compound is in the site-specific conjugation of cytotoxic drugs to monoclonal antibodies (mAbs). By targeting antigens overexpressed on cancer cells, ADCs deliver potent payloads directly to the tumor site. The oxyamine group of the linker allows for conjugation to aldehyde groups introduced into the antibody's glycan regions, resulting in a homogeneous ADC with a controlled drug-to-antibody ratio (DAR).

Experimental Workflow: ADC Synthesis and Characterization

Protocol 1: Site-Specific Conjugation of Doxorubicin to Trastuzumab

This protocol describes a representative method for creating a biotin-targeted ADC using the HER2-targeting antibody Trastuzumab and the cytotoxic drug Doxorubicin.

Materials:

-

Trastuzumab (humanized anti-HER2 IgG1)

-

This compound HCl salt

-

Doxorubicin-Hydrazone

-

Sodium meta-periodate (NaIO₄)

-

Aniline (B41778) (catalyst)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Quenching Solution: 1 M Glycerol (B35011)

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

Dialyze Trastuzumab against PBS, pH 7.4.

-

Adjust the antibody concentration to 5 mg/mL in Reaction Buffer.

-

-

-

Prepare a fresh 100 mM solution of NaIO₄ in water.

-

Add NaIO₄ to the antibody solution to a final concentration of 10 mM.

-

Incubate for 30 minutes at 4°C in the dark.

-

Quench the reaction by adding glycerol to a final concentration of 20 mM and incubate for 10 minutes.

-

Remove excess periodate and glycerol by buffer exchange into PBS, pH 7.4, using a desalting column.

-

-

Drug-Linker Conjugation:

-

Prepare a 10 mM stock solution of this compound-Doxorubicin conjugate in DMSO.

-

Add the drug-linker conjugate to the oxidized antibody solution at a 20-fold molar excess.

-

Add aniline to a final concentration of 10 mM to catalyze the reaction.

-

Incubate for 4 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the resulting ADC using an SEC column equilibrated with PBS, pH 7.4, to remove unconjugated drug-linker and other small molecules.

-

Collect fractions corresponding to the antibody peak.

-

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR by UV-Vis spectroscopy (measuring absorbance at 280 nm for the antibody and at the drug's absorbance maximum) and by mass spectrometry (LC-MS).

-

Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to assess purity and the presence of aggregates.

-

Representative Quantitative Data

The following tables summarize expected data from the characterization and in vitro evaluation of a Trastuzumab-Biotin-PEG11-Doxorubicin ADC.

| Parameter | Method | Result |

| DAR (Average) | UV-Vis Spectroscopy | 3.8 |

| LC-MS | 3.9 | |

| Purity | SEC-HPLC | >95% Monomer |

| Aggregation | SEC-HPLC | <2% |

| Table 1: Physicochemical Characterization of a Representative this compound ADC. |

| Cell Line | HER2 Expression | Biotin Receptor Expression | IC₅₀ (nM) |

| SK-BR-3 | High | High | 5.2 |

| BT-474 | High | Moderate | 15.8 |

| MCF-7 | Low | High | 85.3 |

| MDA-MB-231 | Low | Low | >1000 |

| Table 2: In Vitro Cytotoxicity of a Representative this compound ADC. |

Application 2: Pre-targeting Strategy with Avidin (B1170675)/Streptavidin

The high affinity of biotin for avidin and streptavidin can be exploited in a pre-targeting approach to separate the tumor-targeting and drug-delivery steps. This can significantly reduce systemic toxicity.

Pre-targeting Workflow

Protocol 2: Pre-targeted Radioimmunotherapy (RIT)

This protocol outlines a three-step pre-targeting RIT strategy in a mouse model of human colon carcinoma.[1]

Materials:

-

Biotinylated anti-CEA monoclonal antibody (mAb-Bt)

-

Avidin

-

Radiolabeled biotin derivative (e.g., ¹⁷⁷Lu-DOTA-Biotin)

-

Tumor-bearing mice (e.g., nude mice with human colon carcinoma xenografts)

Procedure:

-

Step 1: Antibody Administration:

-

Inject tumor-bearing mice intravenously with mAb-Bt (e.g., 100 µg per mouse).

-

Allow 24-48 hours for the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation.

-

-

Step 2: Avidin Chase:

-

Inject an excess of avidin (e.g., 200 µg per mouse) to bind to the biotinylated antibody at the tumor and to clear any remaining circulating mAb-Bt.[1]

-

Allow 24 hours for unbound avidin to clear.

-

-

Step 3: Radiolabeled Biotin Administration:

-

Inject the radiolabeled biotin derivative (e.g., 5 MBq of ¹⁷⁷Lu-DOTA-Biotin per mouse).

-

The radiolabeled biotin will rapidly bind to the avidin pre-localized at the tumor site.

-

-

Evaluation:

-

Biodistribution: At various time points post-injection (e.g., 4, 24, 48, 72 hours), euthanize mice, dissect organs and the tumor, and measure radioactivity using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

-

SPECT/CT Imaging: Perform SPECT/CT imaging at different time points to visualize tumor targeting and biodistribution of the radiolabeled biotin.

-

Therapeutic Efficacy: Monitor tumor growth in treated versus control groups.

-

Representative Biodistribution Data

| Organ | % Injected Dose per Gram (24h post-injection) |

| Tumor | 15.2 ± 2.5 |

| Blood | 0.5 ± 0.1 |

| Liver | 1.8 ± 0.4 |

| Kidneys | 3.5 ± 0.8 |

| Muscle | 0.3 ± 0.1 |

| Table 3: Representative Biodistribution of a Radiolabeled Biotin Derivative in a Pre-targeted Mouse Model. |

Mechanism of Action: Biotin Receptor-Mediated Endocytosis

The targeted delivery of this compound conjugates is primarily achieved through receptor-mediated endocytosis.

Upon binding of the biotinylated conjugate to the SMVT receptor on the cancer cell surface, the complex is internalized via endocytosis into an early endosome. The endosome then matures and fuses with a lysosome. The acidic environment and enzymatic activity within the lysosome lead to the degradation of the antibody and/or cleavage of the linker, releasing the cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect, ultimately leading to apoptosis.

Conclusion

This compound offers a robust and versatile platform for the development of highly specific and effective targeted drug delivery systems. Its unique combination of a targeting moiety, a hydrophilic spacer, and a bio-orthogonal reactive group enables the creation of homogeneous and stable conjugates with favorable pharmacokinetic properties. The detailed protocols and representative data presented herein provide a valuable resource for researchers working to advance the field of targeted cancer therapy.

References

Application Notes and Protocols for Biotin-PEG11-oxyamine in Molecular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG11-oxyamine is a versatile heterobifunctional linker that plays a crucial role in the development of advanced molecular imaging probes. This reagent combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the chemical reactivity of an oxyamine group, all connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The oxyamine group readily reacts with aldehyde or ketone moieties to form stable oxime linkages, providing a robust method for conjugating the biotin tag to a variety of molecules, including imaging agents.[1][2][3]

The 11-unit PEG linker offers several advantages, including increased aqueous solubility of the resulting conjugate, reduced steric hindrance for biotin-streptavidin binding, and minimized non-specific interactions, which collectively enhance the performance of the imaging probe in biological systems.[2][3] These characteristics make this compound an ideal tool for applications in fluorescence microscopy, positron emission tomography (PET), and other molecular imaging modalities, as well as in targeted drug delivery.[1]

Key Features and Applications

| Feature | Benefit in Molecular Imaging |

| Oxyamine Reactive Group | Forms stable oxime bonds with aldehydes and ketones, enabling efficient and specific conjugation to imaging agents.[2][3] |

| Biotin Moiety | Provides a high-affinity tag for binding to streptavidin or avidin, facilitating signal amplification and pre-targeting strategies. |

| PEG11 Spacer | Increases hydrophilicity, improves in vivo circulation time, and reduces non-specific binding of the imaging probe.[1][2] |

| Well-defined Length | The discrete PEG length (dPEG®) ensures uniformity of the final conjugate, leading to more reproducible results.[3] |

Primary Applications:

-

Fluorescence Imaging: Conjugation of fluorescent dyes containing an aldehyde or ketone group for targeted cell and tissue imaging.

-

Positron Emission Tomography (PET): Development of radiolabeled probes for in vivo imaging of biological targets. This is often achieved through a pre-targeting approach where a biotinylated antibody is first administered, followed by a radiolabeled streptavidin-conjugated tracer or a radiolabeled biotin derivative.

-

Drug Delivery Systems: As a linker to attach targeting moieties to drug-loaded nanoparticles or other delivery vehicles that also incorporate an imaging component for theranostic applications.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | ~787 g/mol | [4] |

| Spacer Arm Length | ~44.9 Å (38 atoms) | [3] |

| Purity | ≥95% | [5] |

| Solubility | Soluble in water and common organic solvents like DMSO and DMF.[5] | [5] |

| Storage | Recommended storage at -20°C in a desiccated environment. | [5] |

Table 2: Typical Reaction Parameters for Oxime Ligation

| Parameter | Recommended Condition |

| pH | 4.5 - 6.0 |

| Temperature | Room Temperature (20-25°C) |

| Reaction Time | 2 - 16 hours |

| Molar Ratio (this compound : Aldehyde/Ketone) | 1.5:1 to 5:1 |

| Typical Buffer | Sodium Acetate or MES buffer |

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an Aldehyde-Containing Molecule

This protocol outlines the fundamental steps for labeling a molecule that possesses an aldehyde or ketone group with this compound.

Materials:

-

This compound HCl salt

-

Aldehyde or ketone-containing molecule (e.g., a fluorescent dye, a chelator for radiolabeling)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Acetate buffer, pH 5.5

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve the aldehyde or ketone-containing molecule in a minimal amount of anhydrous DMF or DMSO.

-

Dissolve this compound in the Reaction Buffer to a final concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 2 to 5-fold molar excess of the dissolved this compound to the aldehyde/ketone-containing molecule.

-

Ensure the final concentration of the organic solvent (DMF/DMSO) in the reaction mixture is below 20% to maintain aqueous buffering capacity.

-

Incubate the reaction mixture for 4-16 hours at room temperature with gentle stirring.

-

-

Purification of the Conjugate:

-

Following incubation, purify the biotinylated conjugate from unreacted starting materials using an appropriate method. Reverse-phase HPLC is often suitable for small molecule conjugates, while size-exclusion chromatography can be used for larger biomolecules.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the final product using techniques such as mass spectrometry (to verify the molecular weight of the conjugate) and HPLC.

-

Protocol 2: Synthesis of a Biotinylated Fluorescent Probe for Cellular Imaging

This protocol provides a specific example of conjugating this compound to an aldehyde-functionalized fluorescent dye.

Materials:

-

This compound HCl salt

-

Aldehyde-functionalized fluorescent dye (e.g., a derivative of fluorescein (B123965) or rhodamine)

-

0.1 M MES buffer, pH 6.0

-

Anhydrous DMSO

-

Reverse-Phase HPLC system

Procedure:

-

Dissolve Reagents:

-

Prepare a 10 mM stock solution of the aldehyde-functionalized fluorescent dye in anhydrous DMSO.

-

Prepare a 20 mM stock solution of this compound in 0.1 M MES buffer, pH 6.0.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 50 µL of the fluorescent dye stock solution with 100 µL of the this compound stock solution (providing a 4:1 molar excess of the biotin linker).

-

Adjust the total volume to 200 µL with the MES buffer.

-

-

Incubation:

-

Incubate the reaction mixture for 6 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the resulting biotinylated fluorescent probe using a reverse-phase HPLC system with a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

-

-

Validation:

-

Collect the fractions corresponding to the product peak and confirm the identity and purity by mass spectrometry.

-

The purified probe can then be used for staining cells that have been pre-targeted with streptavidin-conjugated antibodies or for other biotin-based imaging assays.

-

Visualizations

Caption: General workflow for creating a biotinylated imaging probe.

Caption: Pre-targeting strategy for in vivo imaging.

References

Application Notes and Protocols for Aldehyde-Reactive Biotinylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biotinylation of biomolecules through aldehyde-reactive chemistries. This technique is particularly useful for labeling glycoproteins, antibodies, and other molecules where site-specific modification of carbohydrate moieties is desired, preserving critical protein functional sites like antigen-binding domains.[1][2] Two primary methods are discussed: hydrazide biotinylation, which forms a hydrazone bond, and aminooxy biotinylation, which results in a more stable oxime bond.[3][4]

Introduction to Aldehyde-Reactive Biotinylation

Aldehyde-reactive biotinylation is a powerful bioconjugation technique that targets aldehyde groups on biomolecules. These aldehyde groups can be naturally present or, more commonly, generated through the mild oxidation of cis-diols in carbohydrate residues of glycoproteins using reagents like sodium meta-periodate.[5][6] This process is highly specific for carbohydrate moieties, such as sialic acids, making it an excellent strategy for labeling glycoproteins without altering the protein's primary amine or sulfhydryl groups, which are often involved in biological activity.[1][2]

The two most common classes of aldehyde-reactive biotinylation reagents are those containing a hydrazide (-NH-NH2) or an aminooxy (-O-NH2) functional group. Hydrazide-containing reagents react with aldehydes to form a hydrazone linkage, while aminooxy-containing reagents form a more stable oxime linkage.[3][4] The choice between these two chemistries often depends on the required stability of the resulting conjugate for downstream applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the oxidation and biotinylation reactions, providing a basis for experimental design and optimization.

Table 1: Glycoprotein (B1211001) Oxidation Parameters

| Parameter | Condition | Notes |

| Oxidizing Agent | Sodium meta-periodate (NaIO₄) | Selectively oxidizes cis-diols in carbohydrates to form aldehydes.[5][7] |

| Concentration | 1 mM - 20 mM | 1 mM NaIO₄ at 0°C is often used for specific oxidation of sialic acid residues. Higher concentrations (e.g., 10-20 mM) will oxidize other sugar residues.[8] |

| Reaction Time | 15 - 30 minutes | Longer incubation times can lead to over-oxidation and potential damage to the protein. |

| Temperature | 0 - 4°C (on ice) | Low temperature helps to control the reaction and maintain protein stability.[9] |

| pH | 5.5 - 7.4 | Typically performed in sodium acetate (B1210297) or phosphate (B84403) buffers.[5][10] |

Table 2: Hydrazide Biotinylation Parameters

| Parameter | Condition | Notes |

| Reagent | Biotin (B1667282) Hydrazide | Forms a hydrazone bond with aldehydes.[5] |

| Solvent for Stock | DMSO or DMF | Biotin hydrazide is often dissolved in an organic solvent before adding to the aqueous reaction mixture.[10] |

| Reagent Concentration | 1.25 mM - 10 mM | The optimal concentration depends on the protein concentration and the desired degree of labeling.[6] |

| Molar Excess | 5 to 50-fold molar excess over the protein | A higher molar excess is generally required for dilute protein solutions.[1] |

| Reaction Time | 2 hours to overnight | The reaction can proceed to completion within a few hours at room temperature.[10] |

| Temperature | Room Temperature (20-25°C) | Mild temperatures are sufficient for the reaction. |

| pH | 5.5 - 7.4 | The reaction is efficient in a slightly acidic to neutral pH range.[5] Buffers should be free of primary amines (e.g., Tris) which can compete with the hydrazide.[9] |

Table 3: Aminooxy Biotinylation Parameters

| Parameter | Condition | Notes |

| Reagent | Aminooxy-biotin | Forms a highly stable oxime bond with aldehydes.[4] |

| Solvent for Stock | Water, DMSO, or DMF | Depending on the specific aminooxy-biotin derivative. |

| Reagent Concentration | ~50 µM to 5 mM | Effective at lower concentrations compared to hydrazide reagents, especially with a catalyst. |

| Molar Excess | ~50-fold molar excess over the protein | Can be optimized based on the specific application and protein. |

| Catalyst | Aniline (B41778) (optional, but recommended) | Aniline significantly accelerates the rate of oxime ligation, allowing for faster reactions and lower reagent concentrations.[7] |

| Reaction Time | 1 - 2 hours | The use of a catalyst can reduce the required reaction time. |

| Temperature | Room Temperature (20-25°C) or 4°C | The reaction proceeds efficiently at both temperatures.[7] |

| pH | 6.0 - 7.0 | Mildly acidic to neutral pH is optimal for oxime formation. |

Table 4: Comparison of Hydrazone and Oxime Bond Stability

| Feature | Hydrazone Bond | Oxime Bond |

| Formation Reaction | Aldehyde + Hydrazide | Aldehyde + Aminooxy |

| Relative Stability | Less stable | Significantly more stable[4][11][12] |

| Hydrolytic Stability | Susceptible to hydrolysis, especially under acidic conditions.[3][4] | Highly resistant to hydrolysis over a wide pH range.[11][12] |

| Reversibility | Can be reversible under acidic conditions.[3] | Generally considered a stable, covalent bond.[12] |

| Rate of Hydrolysis | First-order rate constant for hydrolysis is approximately 160-600 times higher than for an oxime at pD 7.0.[11] | Significantly lower rate of hydrolysis compared to hydrazones.[11][12] |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the chemical reactions and experimental workflows for aldehyde-reactive biotinylation.

Caption: Chemical reactions for hydrazone and oxime bond formation.

Caption: General experimental workflow for glycoprotein biotinylation.

Detailed Experimental Protocols

Protocol 1: Biotinylation of Glycoproteins using Biotin Hydrazide

This protocol describes the generation of aldehyde groups on carbohydrate moieties of a glycoprotein followed by biotinylation using biotin hydrazide.

Materials:

-

Glycoprotein (1-5 mg/mL)

-

Sodium meta-periodate (NaIO₄)

-

Sodium Acetate Buffer (100 mM, pH 5.5)

-

Biotin Hydrazide

-

Anhydrous DMSO

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction tubes

-

Ice bath

Procedure:

-

Preparation of Reagents:

-

Prepare a 20 mM solution of sodium meta-periodate in 100 mM Sodium Acetate, pH 5.5. Prepare this solution fresh and keep it on ice.

-

Dissolve the glycoprotein to be labeled in cold 100 mM Sodium Acetate, pH 5.5, to a final concentration of 1-5 mg/mL.

-

Prepare a 50 mM stock solution of Biotin Hydrazide in anhydrous DMSO.

-

-

Oxidation of Glycoprotein:

-

In a reaction tube on ice, add an equal volume of the 20 mM sodium meta-periodate solution to the glycoprotein solution.

-

Incubate the reaction on ice for 30 minutes in the dark.

-

To quench the reaction and remove excess periodate (B1199274), pass the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4. Collect the protein-containing fractions.

-

-

Biotinylation Reaction:

-

To the purified, oxidized glycoprotein, add the 50 mM Biotin Hydrazide stock solution to achieve a final concentration of 1-10 mM. A 10 to 20-fold molar excess of biotin hydrazide over the glycoprotein is a good starting point.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

-

Purification of Biotinylated Glycoprotein:

-

Remove unreacted biotin hydrazide by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4, or by dialysis against PBS.

-

Collect the biotinylated glycoprotein fractions. The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-